molecular formula C18H15N7O2S B2808695 (3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034278-34-5

(3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No. B2808695
CAS RN: 2034278-34-5
M. Wt: 393.43
InChI Key: ZMEBKFYDUFGNBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H15N7O2S and its molecular weight is 393.43. The purity is usually 95%.
BenchChem offers high-quality (3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Isomorphism

Swamy et al. (2013) investigated the structural aspects of isomorphous methyl- and chloro-substituted small heterocyclic analogues, focusing on the quality of the description of their structures and the challenges in detecting isomorphism automatically during data-mining procedures. This study highlights the importance of detailed structural analysis in understanding compounds similar to (3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone (Swamy et al., 2013).

Enzyme Inhibitory Activity

Cetin et al. (2021) explored the enzyme inhibitory activities of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, including their interactions at enzyme active sites and binding affinities. Their findings contribute to understanding the potential of similar compounds in inhibiting specific enzymes, which is crucial for drug development and therapeutic applications (Cetin et al., 2021).

Drug-likeness and Antibacterial Properties

Pandya et al. (2019) synthesized and characterized a series of compounds for their drug-likeness properties and in vitro antibacterial activity. Their research provides insights into the potential of similar compounds in the development of new antibacterial agents (Pandya et al., 2019).

Antimicrobial Activities

Several studies have focused on the antimicrobial properties of compounds related to (3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone. For instance, research by Sidhaye et al. (2011), Kumar et al. (2012), and Rai et al. (2010) demonstrated the synthesis and effectiveness of various methanone derivatives in antimicrobial applications. These studies contribute significantly to understanding the potential of similar compounds in combating microbial infections (Sidhaye et al., 2011), (Kumar et al., 2012), (Rai et al., 2010).

Crystal Packing and Interactions

Sharma et al. (2019) conducted a comprehensive inspection of crystal packing in a series of 1,2,4-oxadiazole derivatives, which are structurally related to the compound . This study highlights the role of non-covalent interactions in their supramolecular architectures, essential for understanding the physical properties of these compounds (Sharma et al., 2019).

Fluorescence Studies for Sensing Applications

Naik et al. (2018) investigated the fluorescence quenching of thiophene substituted 1,3,4-oxadiazole derivatives, which are structurally similar to the compound of interest. Their study focused on the potential of these compounds as aniline sensors, contributing to the development of novel sensing materials (Naik et al., 2018).

properties

IUPAC Name

[3-(tetrazol-1-yl)phenyl]-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O2S/c26-18(12-2-1-3-15(8-12)25-11-19-22-23-25)24-6-4-13(9-24)16-20-17(27-21-16)14-5-7-28-10-14/h1-3,5,7-8,10-11,13H,4,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEBKFYDUFGNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C4=CC(=CC=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.